molecular formula C11H17N5O2S2 B6575660 2-{[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-methylacetamide CAS No. 1105199-13-0

2-{[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-methylacetamide

Cat. No.: B6575660
CAS No.: 1105199-13-0
M. Wt: 315.4 g/mol
InChI Key: LGEBHZBUISAXBZ-UHFFFAOYSA-N
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Description

2-{[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-methylacetamide is a complex organic compound that features a thiadiazole ring, a piperazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-methylacetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate acid chloride under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the thiadiazole intermediate with 1-acetylpiperazine in the presence of a base such as triethylamine.

    Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with N-methylacetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Various alkylating or acylating agents, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-{[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-methylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Pharmaceutical Research: It serves as a lead compound in the development of new drugs targeting various diseases.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-methylacetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-methylacetamide is unique due to its combination of a thiadiazole ring, piperazine ring, and acetamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2S2/c1-8(17)15-3-5-16(6-4-15)10-13-14-11(20-10)19-7-9(18)12-2/h3-7H2,1-2H3,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEBHZBUISAXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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